molecular formula C5H5BrN2O2S B1379046 2-Bromo-5-(methylsulfonyl)pyrazine CAS No. 1177421-54-3

2-Bromo-5-(methylsulfonyl)pyrazine

Cat. No.: B1379046
CAS No.: 1177421-54-3
M. Wt: 237.08 g/mol
InChI Key: AENSXEJTROWUTN-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylsulfonyl)pyrazine is a chemical compound with the molecular formula C5H5BrN2O2S It is a pyrazine derivative, characterized by the presence of a bromine atom at the second position and a methylsulfonyl group at the fifth position on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(methylsulfonyl)pyrazine typically involves the bromination of 5-(methylsulfonyl)pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(methylsulfonyl)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include sulfone and sulfide derivatives of the original compound.

Scientific Research Applications

2-Bromo-5-(methylsulfonyl)pyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methylsulfonyl)pyrazine depends on its specific application. In general, the bromine atom and the methylsulfonyl group can interact with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects. The exact pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

    2-Bromo-5-(methylsulfonyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    2-Bromo-5-(methylsulfonyl)benzene: Contains a benzene ring, differing in aromaticity and reactivity.

Uniqueness: 2-Bromo-5-(methylsulfonyl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.

Properties

IUPAC Name

2-bromo-5-methylsulfonylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-3-7-4(6)2-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENSXEJTROWUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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